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Compound of Interest

Compound Name: N-Caffeoylputrescine

Cat. No.: B1232573 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
N-Caffeoylputrescine is a naturally occurring polyamine conjugate found in various plant

species. It consists of a putrescine backbone acylated with a caffeoyl group. As a member of

the hydroxycinnamic acid amide family, N-Caffeoylputrescine exhibits a range of biological

activities, including antioxidant and anti-inflammatory properties, making it a molecule of

interest for pharmaceutical and nutraceutical applications. Nuclear Magnetic Resonance (NMR)

spectroscopy is an indispensable tool for the unambiguous structure elucidation of such natural

products. This application note provides a detailed protocol and data interpretation guide for the

structural characterization of N-Caffeoylputrescine using 1D and 2D NMR techniques.

Molecular Structure
N-Caffeoylputrescine comprises a central four-carbon diamine chain (putrescine) linked via

an amide bond to a caffeoyl moiety, which is characterized by a 3,4-dihydroxy-substituted

aromatic ring and a trans-alkene functionality.

Structure of N-Caffeoylputrescine

Caption: Chemical structure of N-Caffeoylputrescine with atom numbering.

Quantitative NMR Data
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The following tables summarize the ¹H and ¹³C NMR chemical shifts for N-Caffeoylputrescine.

The data is compiled from literature reports of N-caffeoylputrescine and its derivatives, with

assignments confirmed through 2D NMR spectroscopy. The spectra are typically recorded in

deuterated methanol (CD₃OD).

Table 1: ¹H NMR Spectroscopic Data for N-Caffeoylputrescine (in CD₃OD)

Position
Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

H-2' 7.04 d 2.1

H-5' 6.78 d 8.2

H-6' 6.92 dd 8.2, 2.1

H-7' (α) 6.38 d 15.8

H-8' (β) 7.29 d 15.8

H-1 3.32 t 6.8

H-2 1.65 m

H-3 1.65 m

H-4 2.95 t 7.2

Table 2: ¹³C NMR Spectroscopic Data for N-Caffeoylputrescine (in CD₃OD)
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Position Chemical Shift (δ) ppm

C-1' 127.9

C-2' 115.2

C-3' 146.8

C-4' 149.3

C-5' 116.4

C-6' 122.8

C-7' (α) 118.9

C-8' (β) 141.2

C-9' (C=O) 169.5

C-1 40.5

C-2 27.8

C-3 27.8

C-4 42.1

Experimental Protocols
Sample Preparation

Sample Purity: Ensure the isolated N-Caffeoylputrescine is of high purity (>95%), as

impurities can complicate spectral interpretation.

Solvent: Dissolve 5-10 mg of the purified compound in 0.6 mL of high-purity deuterated

methanol (CD₃OD, 99.8% D).

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for

chemical shift referencing (δ = 0.00 ppm).

NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
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NMR Data Acquisition
The following parameters are recommended for a 500 MHz NMR spectrometer.

1D ¹H NMR Spectroscopy

Pulse Program: zg30 (or equivalent)

Spectral Width (SW): 12-16 ppm

Acquisition Time (AQ): 2-4 seconds

Relaxation Delay (D1): 2 seconds

Number of Scans (NS): 16-64

Temperature: 298 K

1D ¹³C NMR Spectroscopy

Pulse Program: zgpg30 (with proton decoupling)

Spectral Width (SW): 200-220 ppm

Acquisition Time (AQ): 1-2 seconds

Relaxation Delay (D1): 2-5 seconds

Number of Scans (NS): 1024-4096

2D NMR Spectroscopy

COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin couplings.

Pulse Program: cosygpqf

Spectral Width (F1 and F2): 12-16 ppm

Number of Increments (F1): 256-512
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Number of Scans (per increment): 8-16

HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond ¹H-¹³C correlations.

Pulse Program: hsqcedetgpsisp2.3 (edited for CH, CH₂, and CH₃ differentiation)

Spectral Width (F2, ¹H): 12-16 ppm

Spectral Width (F1, ¹³C): 180-200 ppm

Number of Increments (F1): 256

Number of Scans (per increment): 8-16

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C

correlations.

Pulse Program: hmbcgplpndqf

Spectral Width (F2, ¹H): 12-16 ppm

Spectral Width (F1, ¹³C): 200-220 ppm

Number of Increments (F1): 256-512

Number of Scans (per increment): 16-32

Long-range coupling delay (D6): Optimized for a J-coupling of 8 Hz.

Data Processing
Apodization: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2

Hz for ¹³C) to improve the signal-to-noise ratio.

Fourier Transform: Perform a Fourier transform on the Free Induction Decay (FID) to obtain

the frequency-domain spectrum.

Phase Correction: Manually or automatically correct the phase of the spectrum.
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Baseline Correction: Apply a baseline correction to ensure accurate integration.

Referencing: Calibrate the spectrum using the TMS signal (0.00 ppm) or the residual solvent

peak (CD₃OD: δH = 3.31 ppm, δC = 49.0 ppm).

Structure Elucidation Workflow
The following diagram illustrates the logical workflow for the structure elucidation of N-
Caffeoylputrescine using the acquired NMR data.
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Click to download full resolution via product page

Caption: Workflow for N-Caffeoylputrescine structure elucidation.

Key 2D NMR Correlations for Structure Confirmation
The following diagrams visualize the key COSY and HMBC correlations that are crucial for

assembling the structure of N-Caffeoylputrescine.

COSY Correlations
The COSY spectrum reveals the proton-proton coupling networks within the molecule.
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at: [https://www.benchchem.com/product/b1232573#nmr-spectroscopy-for-n-
caffeoylputrescine-structure-elucidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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